5-Nitro-3H-pyrazolo[4,3-a]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazole ring fused to a phenanthridine core, and a nitro group at the 5-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst such as FeCl3-PVP in a water/PEG-400 medium . This reaction proceeds at room temperature and yields the desired pyrazole-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as aqueous methods and solvent-free conditions, is often preferred to minimize environmental impact . Advanced techniques like microwave-assisted synthesis and sonochemical procedures can also be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazolo[4,3-a]phenanthridines, and various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor of specific enzymes, such as cyclin-dependent kinases (CDKs) and Pim kinases
Wirkmechanismus
The mechanism of action of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine involves its interaction with molecular targets such as CDKs and Pim kinases. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . The nitro group plays a crucial role in its activity, as it can undergo bioreduction to form reactive intermediates that further enhance its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine: A related compound with a similar core structure but lacking the nitro group.
5-Amino-3H-pyrazolo[4,3-a]phenanthridine: An amino derivative with different biological properties.
1-Iodo-5-nitro-3H-pyrazolo[4,3-a]phenanthridine: A halogenated analog with potential for further functionalization
Uniqueness
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine stands out due to its potent inhibitory activity against specific kinases and its ability to induce apoptosis in cancer cells. The presence of the nitro group at the 5-position is a key factor that differentiates it from other similar compounds and contributes to its unique biological activities .
Eigenschaften
Molekularformel |
C14H8N4O2 |
---|---|
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
5-nitro-3H-pyrazolo[4,3-a]phenanthridine |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)12-5-11-10(7-16-17-11)13-9-4-2-1-3-8(9)6-15-14(12)13/h1-7H,(H,16,17) |
InChI-Schlüssel |
JKBYIWGVODPSLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC3=C(C=C4C(=C23)C=NN4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.